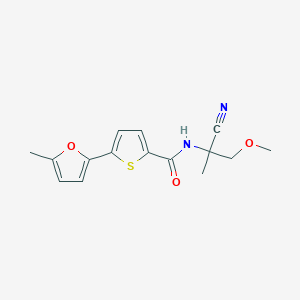

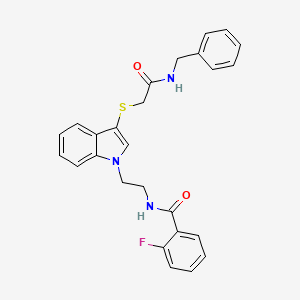

![molecular formula C13H13N3O4S B2930202 N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851978-52-4](/img/structure/B2930202.png)

N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Übersicht

Beschreibung

The compound “N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a complex organic molecule. It contains a methoxybenzo[d]thiazol-2-yl group, a 5,6-dihydro-1,4-dioxine group, and a carbohydrazide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the methoxy, benzo[d]thiazol-2-yl, and carbohydrazide groups could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be analyzed using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are used in the development of new antimicrobial agents due to their effectiveness against a variety of microbial strains. The structural moiety of thiazole is a common feature in several antimicrobial compounds, such as sulfathiazole .

Anticancer Therapies

Research has indicated that thiazole derivatives exhibit potential as anticancer agents. The benzothiazole moiety, in particular, is being studied for its applications in cancer therapy, with some compounds showing promise in inhibiting cancer cell growth.

Anti-Inflammatory and Analgesic Effects

Compounds containing the thiazole ring have shown significant analgesic and anti-inflammatory activities. This makes them valuable for the development of new medications aimed at treating conditions associated with inflammation and pain .

COX-2 Inhibitory Activity

The compound has demonstrated COX-2 inhibitory activity, which is comparable to that of selective COX-2 inhibitors like celecoxib. This suggests its potential use in the treatment of diseases where COX-2 plays a significant role, such as certain types of arthritis .

Pharmaceutical Research

In pharmaceutical research, thiazole derivatives are explored for their diverse biological activities. This includes their role in drug design and discovery, where they contribute to the development of new drugs with various therapeutic effects .

Materials Science

The compound has applications in materials science, particularly in the development of biomedical materials, electronic materials, and energy materials. Its unique properties make it suitable for research in these fields.

Sensitizers and Catalysts

Due to its structural features, the compound can be used as a sensitizer in photographic applications or as a catalyst in chemical reactions. This versatility is beneficial in industrial processes and research .

Liquid Crystals and Dyes

Thiazole derivatives are also used in the synthesis of liquid crystals and dyes. Their ability to form stable and colorful compounds makes them ideal for applications in display technologies and coloring agents .

Wirkmechanismus

Target of Action

The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain . The compound has shown significant anti-inflammatory activity in vitro .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-18-8-3-2-4-10-11(8)14-13(21-10)16-15-12(17)9-7-19-5-6-20-9/h2-4,7H,5-6H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTYXEZPPJAWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326183 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide | |

CAS RN |

851978-52-4 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)